molecular formula C13H19N B13085828 3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole

3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B13085828
M. Wt: 189.30 g/mol
InChI Key: FDJVNJUSFDHUBJ-UHFFFAOYSA-N
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Description

3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a 3,3-dimethyl substitution and a propan-2-yl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production typically requires the use of continuous flow reactors and stringent control of reaction parameters to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoles .

Scientific Research Applications

3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its wide range of biological activities.

    2,3-dihydro-1H-indole: A simpler analog lacking the 3,3-dimethyl and propan-2-yl substitutions.

    3,3-dimethylindole: Similar in structure but without the propan-2-yl group.

Uniqueness

3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,3-dimethyl-7-propan-2-yl-1,2-dihydroindole

InChI

InChI=1S/C13H19N/c1-9(2)10-6-5-7-11-12(10)14-8-13(11,3)4/h5-7,9,14H,8H2,1-4H3

InChI Key

FDJVNJUSFDHUBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)C(CN2)(C)C

Origin of Product

United States

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